An In-depth Technical Guide to the Basic Properties of 1-(Aminoformylmethyl)pyridinium chloride
An In-depth Technical Guide to the Basic Properties of 1-(Aminoformylmethyl)pyridinium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Aminoformylmethyl)pyridinium chloride, also known as Carbamoylmethylpyridinium chloride, is a quaternary pyridinium salt. This class of compounds is recognized for its utility as intermediates in organic synthesis and its potential applications in pharmaceutical and materials science. The presence of a permanently charged pyridinium ring and a functional amide side chain imparts unique chemical and physical properties that are of interest to researchers in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the fundamental basic properties of 1-(Aminoformylmethyl)pyridinium chloride, detailing its synthesis, physicochemical characteristics, spectral data, and reactivity profile. The information is supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its practical application in a research setting.
Chemical and Physical Properties
1-(Aminoformylmethyl)pyridinium chloride is a white to pale yellow crystalline solid. It is known to be soluble in water.[1][2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₉ClN₂O | [2][3] |
| Molecular Weight | 172.61 g/mol | [2][3] |
| Melting Point | 211 °C | [4] |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Solubility | Soluble in water | [1][2] |
| Storage Temperature | Room Temperature | [4] |
Acidity (pKa)
-
Pyridinium Ring Protons: The pyridinium ion itself is acidic. Pyridinium chloride has a pKa of approximately 5.0.[5] The electron-withdrawing amide group attached to the nitrogen is expected to slightly increase the acidity of the pyridinium ring protons. Therefore, the pKa associated with the deprotonation of the pyridinium moiety is estimated to be in the range of 4-5.
-
α-Methylene Protons: The protons on the methylene group (CH₂) adjacent to the pyridinium nitrogen and the carbonyl group are weakly acidic. The pKa of α-protons to a carbonyl group in an amide is typically in the range of 20-25.[6] While the adjacent positively charged nitrogen will increase their acidity, they are significantly less acidic than the pyridinium ring protons.
-
Amide N-H Protons: The protons on the amide nitrogen are generally not considered acidic, with a pKa value typically above 17.
Estimated pKa Values
| Proton | Estimated pKa |
| Pyridinium Ring C-H | ~ 4-5 |
| α-Methylene C-H | ~ 20-25 |
| Amide N-H | > 17 |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing pyridinium ring and the amide group.
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| Pyridinium (ortho, H2, H6) | Doublet | 8.8 - 9.2 |
| Pyridinium (para, H4) | Triplet | 8.5 - 8.7 |
| Pyridinium (meta, H3, H5) | Triplet | 8.0 - 8.3 |
| Methylene (-CH₂-) | Singlet | 5.5 - 5.8 |
| Amide (-NH₂) | Broad Singlet | 7.5 - 8.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments in the molecule.
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Pyridinium (C2, C6) | 145 - 150 |
| Pyridinium (C4) | 140 - 145 |
| Pyridinium (C3, C5) | 125 - 130 |
| Methylene (-CH₂-) | 60 - 65 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3100 | N-H stretch | Amide (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (Pyridinium) |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1600 | C=C and C=N stretch | Pyridinium ring |
| ~1550 | N-H bend (Amide II) | Amide |
| 1500 - 1400 | C=C stretch | Pyridinium ring |
Synthesis, Reactivity, and Stability
Synthesis
1-(Aminoformylmethyl)pyridinium chloride is typically synthesized via the quaternization of pyridine with 2-chloroacetamide. This is a nucleophilic substitution reaction where the nitrogen atom of the pyridine ring acts as the nucleophile, displacing the chloride from 2-chloroacetamide.[2]
Reactivity
-
Nucleophilic Attack on the Pyridinium Ring: The pyridinium ring is electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Strong nucleophiles can lead to ring-opening reactions (Zincke reaction).
-
Reactions of the Amide Group: The amide group can undergo hydrolysis under acidic or basic conditions to yield 1-(carboxymethyl)pyridinium chloride. It can also be dehydrated to the corresponding nitrile.
-
Acidity of α-Protons: The methylene protons, while not strongly acidic, can be deprotonated by a strong base to form an ylide, which can then react with electrophiles.
Stability
Pyridinium salts generally exhibit good thermal and chemical stability.[7] 1-(Aminoformylmethyl)pyridinium chloride should be stored at room temperature in a dry, cool, and well-ventilated place, with the container tightly closed to prevent moisture absorption.[4][8]
Experimental Protocols
Synthesis of 1-(Aminoformylmethyl)pyridinium chloride
-
Materials: Pyridine, 2-chloroacetamide, Dichloromethane (anhydrous).
-
Procedure:
-
Dissolve pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add 2-chloroacetamide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold dichloromethane to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 1-(Aminoformylmethyl)pyridinium chloride.
-
Dry the purified product under vacuum.
-
Characterization Workflow
References
- 1. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 13C NMR spectrum [chemicalbook.com]
- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE | 41220-29-5 [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) IR Spectrum [m.chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
